
2-Bromo-5,5,5-trifluoropentanoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5,5,5-trifluoropentanoic acid ethyl ester is an organic compound with the molecular formula C7H10BrF3O2. It is a brominated and fluorinated ester, which makes it a valuable intermediate in organic synthesis. The presence of both bromine and fluorine atoms in its structure imparts unique reactivity and properties, making it useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,5,5-trifluoropentanoic acid ethyl ester typically involves the bromination of 5,5,5-trifluoropentanoic acid ethyl ester. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is common. Purification of the final product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5,5,5-trifluoropentanoic acid ethyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pentanoic acid ethyl esters.
Reduction: Formation of 5,5,5-trifluoropentanol.
Hydrolysis: Formation of 5,5,5-trifluoropentanoic acid.
Applications De Recherche Scientifique
2-Bromo-5,5,5-trifluoropentanoic acid ethyl ester is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.
Medicine: Potential intermediate in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: Employed in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 2-Bromo-5,5,5-trifluoropentanoic acid ethyl ester involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The trifluoromethyl group enhances the electrophilicity of the molecule, making it more reactive in such reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-bromopropionate: Another brominated ester, but without the trifluoromethyl group.
Ethyl 2,3-dibromopropionate: Contains two bromine atoms but lacks fluorine.
Ethyl 2-bromobutyrate: A brominated ester with a different carbon chain length.
Uniqueness
2-Bromo-5,5,5-trifluoropentanoic acid ethyl ester is unique due to the presence of both bromine and trifluoromethyl groups. This combination imparts distinct reactivity and properties, making it particularly valuable in the synthesis of fluorinated compounds, which are often sought after for their stability and bioactivity.
Propriétés
Formule moléculaire |
C7H10BrF3O2 |
|---|---|
Poids moléculaire |
263.05 g/mol |
Nom IUPAC |
ethyl 2-bromo-5,5,5-trifluoropentanoate |
InChI |
InChI=1S/C7H10BrF3O2/c1-2-13-6(12)5(8)3-4-7(9,10)11/h5H,2-4H2,1H3 |
Clé InChI |
FCASYPKOZQDUNX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B12458038.png)

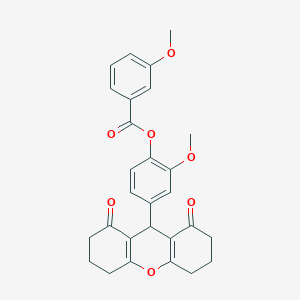
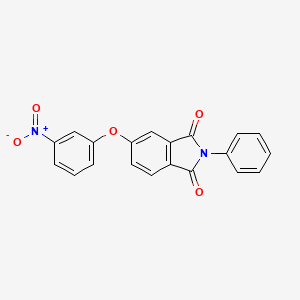
![[(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid tert-butyl ester](/img/structure/B12458072.png)
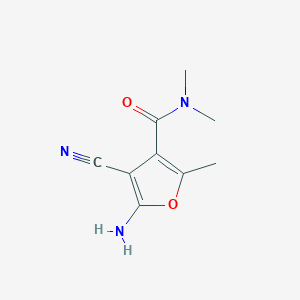
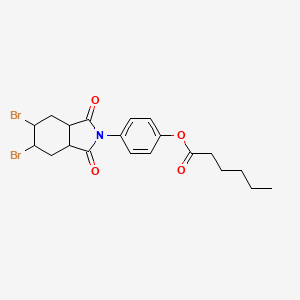
![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12458084.png)
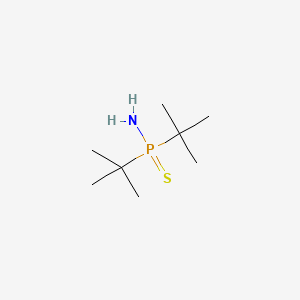
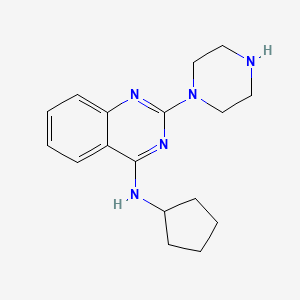
![7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine](/img/structure/B12458092.png)
![(1R,2S)-2-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12458094.png)
![(1-{2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}cyclopentyl)acetic acid](/img/structure/B12458101.png)
![4-[3-(4-Cyclopropanecarbonylphenoxy)propyl]-1H-imidazole; maleic acid](/img/structure/B12458112.png)
